Aluminum sulfamate

Description

Historical Perspectives in Aluminum Sulfate (B86663) Research

Evolution of Research Paradigms for Aluminum Sulfate Chemistry

The evolution of research paradigms for aluminum sulfamate (B1201201) chemistry does not follow a trajectory of broad, shifting scientific focus akin to more extensively studied compounds. Instead, investigations into aluminum sulfamate have largely centered on its practical utility and intrinsic chemical characteristics. Early and ongoing research has primarily aimed at understanding its formation, stability, and effectiveness in targeted applications. This contrasts with the complex and evolving research paradigms seen in the broader field of aluminum chemistry, which has historically explored various aluminum salts for diverse industrial and environmental purposes itswatergroup.com. The available information suggests that research into this compound has been application-driven, focusing on its specific properties as a corrosion inhibitor, a component in detergent manufacturing, and its potential in certain pharmaceutical formulations imarcgroup.com.

Scope and Significance of Contemporary Aluminum Sulfate Investigations

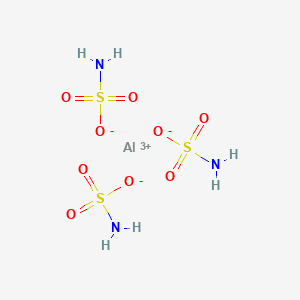

Contemporary investigations into this compound are primarily driven by its unique chemical properties and its utility in specialized applications. As a chemical compound with the molecular formula AlH₆N₃O₉S₃, this compound is characterized by its high solubility in water openpr.comimarcgroup.com. This property contributes to its effectiveness in various industrial contexts.

Key Applications and Research Findings:

Corrosion Inhibition: this compound is recognized for its ability to act as a corrosion inhibitor, particularly in acidic environments. Its mechanism involves forming a protective layer on metal surfaces, thereby preventing degradation imarcgroup.com.

Detergent Manufacturing: In the detergent industry, this compound serves as a builder. It enhances the cleaning efficacy of detergents by sequestering calcium and magnesium ions, which can otherwise interfere with the detergent's performance imarcgroup.com.

Potential Therapeutic Properties: Research indicates potential therapeutic applications for this compound, including its use as an antacid and in the treatment of certain gastrointestinal conditions imarcgroup.com. However, specific details on these therapeutic findings are limited in publicly available data.

Chemical Properties and Structure: this compound is listed in various chemical databases, providing detailed information on its chemical structure, synonyms, and uses imarcgroup.com. Its molecular weight is approximately 315.2 g/mol openpr.com. The compound is formed by the reaction of sulfamic acid with aluminum oxide or hydroxide (B78521), and "basic this compound" has also been identified marketresearch.com.

The scope of contemporary investigations into this compound is therefore focused on optimizing its performance in these established applications and exploring new avenues based on its fundamental chemical behavior. The significance lies in its contribution to specific industrial processes and its potential to address particular challenges in material science and health.

Structure

2D Structure

Properties

CAS No. |

90605-19-9 |

|---|---|

Molecular Formula |

AlH6N3O9S3 |

Molecular Weight |

315.2 g/mol |

IUPAC Name |

aluminum;trisulfamate |

InChI |

InChI=1S/Al.3H3NO3S/c;3*1-5(2,3)4/h;3*(H3,1,2,3,4)/q+3;;;/p-3 |

InChI Key |

NLXYLZCLIHHPMA-UHFFFAOYSA-K |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Al+3] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques

Advanced Chemical Synthesis Routes for Aluminum Sulfate (B86663)

Advanced synthesis routes for aluminum sulfate and related aluminum-based materials focus on achieving specific structural, morphological, and chemical properties. These methods often involve precise control over reaction parameters to yield high-ppurity products with desired characteristics. Techniques such as solid-state reaction, solution-assisted solid-state reaction, co-precipitation, and spray-drying have been explored for the synthesis of aluminum-substituted materials mdpi.com. Furthermore, the basification of aluminum sulfate using alkaline agents is a known route for producing basic aluminum polysulfates grupoacideka.com.

Co-precipitation Methods for Aluminum Sulfate and Derivatives

Co-precipitation is a versatile method employed in the synthesis of various aluminum-containing compounds, including aluminum-substituted materials and basic aluminum sulfate. This technique involves the simultaneous precipitation of multiple components from a solution. For instance, co-precipitation has been successfully used in the synthesis of aluminum-substituted Li7La3Zr2O12 (Al:LLZO), a promising solid electrolyte material mdpi.comresearchgate.netresearchgate.net.

In the context of sulfate removal from aqueous streams, co-precipitation with aluminum salts like aluminum chloride (AlCl3) or polyaluminum chloride (PAC) has been investigated. This process facilitates the formation of insoluble aluminum-sulfate complexes, leading to the removal of sulfate ions. Optimal conditions for sulfate co-precipitation with aluminum precipitates have been observed at a pH of 4.5, with a reagent-to-sulfate mass ratio of 7:1 and a conditioning time of 10 minutes researchgate.netufrgs.briwaponline.com.

The synthesis of basic aluminum sulfate (BAS) can also be achieved through precipitation methods. One approach involves the simultaneous commingling of ammonium (B1175870) hydroxide (B78521) and aluminum sulfate, maintaining a constantly acidic pH level within the range of 5.5 to 6.5. The resulting basic aluminum sulfate precipitate is then recovered via filtration google.com. Another homogeneous precipitation method for BAS utilizes ammonium bisulfite as a precipitating agent, starting from an aqueous solution of aluminum sulfate scispace.com. This method can produce amorphous spherical particles of basic aluminum sulfate scispace.com.

Solution Combustion Synthesis of Aluminum Sulfate Nanostructures

Solution combustion synthesis (SCS) is a rapid, facile, and versatile method for preparing nanoscale materials, including aluminum sulfate nanostructures kashanu.ac.irkashanu.ac.irresearchgate.netacs.org. This technique typically involves an exothermic chemical reaction between an oxidizing agent (often metal nitrates) and various reducing agents (fuels) kashanu.ac.ir.

Aluminum sulfate nanostructures have been successfully prepared using SCS by reacting aluminum nitrate (B79036) nonahydrate (Al(NO3)3·9H2O) with ammonium sulfate ((NH4)2SO4) kashanu.ac.irkashanu.ac.ir. The large volume of gases generated during the combustion process rapidly cools the products, promoting the nucleation of crystallites and preventing substantial growth, which helps in forming high-purity products kashanu.ac.ir.

SCS has also been adapted for the synthesis of alumina (B75360) (Al2O3) nanoparticles, which can be derived from aluminum compounds. For example, γ-Al2O3 and α-Al2O3 nanoparticles have been synthesized via an auto-combustion method using aluminum nitrate as an oxidant and glycine (B1666218) as a fuel. The phases of the resulting alumina nanoparticles can be tuned by controlling calcination temperatures, with γ-Al2O3 obtained at 800 °C and α-Al2O3 at 1000 °C ekb.eg.

Hydrothermal Synthesis of Basic Aluminum Sulfate Crystals

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure aqueous solutions to synthesize crystalline materials. This approach has been effectively used for the preparation of basic aluminum sulfate (BAS) crystals.

Cube-like basic aluminum sulfate crystals have been prepared using a facile, template-free hydrothermal strategy rsc.orgrsc.org. Research indicates that the formation mechanism of these crystals follows a dissolution-recrystallization process. In this mechanism, the source of Al3+ ions originates from the dissolution of γ-AlOOH at high H+ concentrations rsc.orgrsc.org. The concentration of H+ is a crucial factor, influencing the composition of the final products and the dissolution of Al3+ rsc.org.

Furthermore, aluminum hydroxysulfate, AlSO4(OH), a compound postulated to control aluminum solubility in sulfate-rich acidic environments, has been synthesized hydrothermally. Crystals of AlSO4(OH) were produced at 700 °C and approximately 1.0 GPa from a mixture of 95% H2SO4 and Al2O3 powder. This synthesized AlSO4(OH) is isostructural with kieserite-type minerals arizona.edugeoscienceworld.org.

Microwave-Assisted Synthesis of Basic Aluminum Sulfate

Microwave-assisted synthesis offers an accelerated and energy-efficient route for preparing various chemical compounds, including basic aluminum sulfate (BAS). This method leverages microwave heating to promote chemical reactions.

The synthesis of basic aluminum sulfate has been successfully promoted by microwave heating of a mixture containing aluminum sulfate, aluminum nitrate, and sodium hydroxide colab.wsresearchgate.netacs.org. The heating process is facilitated by microwaves set at different temperatures and reaction durations. Characterization of the products revealed the formation of BAS, boehmite, or a mixture of both, depending on the specific reaction conditions researchgate.net.

Microwave extraction has also been investigated as a method to obtain hydrated aluminum sulfate from kaolin, highlighting its utility in precursor preparation researchgate.net.

Sol-Gel Approaches in Aluminum Sulfate Material Preparation

The sol-gel method is a chemical synthesis technique used to produce solid materials from small molecules. It involves the formation of a colloidal suspension (sol) that gradually evolves into a gel-like network. This approach provides significant control over the material's properties, such as surface area, pore diameter, pore volume, and surface chemistry nanomedicine-rj.com.

In the context of aluminum sulfate and related materials, sol-gel synthesis is often employed to prepare alumina (Al2O3) and sulfated aluminas. Controlled hydrolysis of an aluminum precursor, such as an aluminum alkoxide, typically leads to the formation of boehmite (AlO(OH)), which can then be calcined to yield various phases of alumina, including porous gamma-alumina (γ-Al2O3) nanomedicine-rj.comsharif.edumdpi.com.

Sulfation of aluminas can be achieved during the sol-gel synthesis by incorporating different sulfate precursors, such as ammonium sulfate, sulfuric acid, or nickel sulfate, during the gelling process tandfonline.com. The presence of sulfate ions can significantly increase the specific surface area of the sulfated aluminas and inhibit the formation of the γ-alumina phase tandfonline.com. Moreover, the acidity of the resulting solids is influenced by the sulfate precursor used tandfonline.com.

Basic aluminum sulfate can also be synthesized via the sol-gel method, with studies demonstrating the formation of monodisperse microcrystals under acidic conditions at 100°C over several days scispace.com. The sol-gel method, sometimes combined with hydrothermal treatment, is also used for preparing hydrophobic aluminum oxide films frontiersin.org.

Scalable Synthesis Methodologies for Aluminum-Substituted Materials

Scalable synthesis methodologies are crucial for transitioning laboratory-scale chemical preparations to industrial production. For aluminum-substituted materials, particularly those used in advanced applications like solid-state batteries, various scalable routes have been developed.

Research has focused on scalable and industrially viable syntheses of aluminum-substituted lithium lanthanum zirconium oxide (Al:LLZO, Li6.4Al0.2La3Zr2O12), a promising solid electrolyte. Four different synthesis methods—solid-state reaction (SSR), solution-assisted solid-state reaction (SASSR), co-precipitation (CP), and spray-drying (SD)—have been compared for their scalability and electrochemical performance mdpi.comresearchgate.netresearchgate.net. These methods have demonstrated the potential for mass production, with synthesis scaled up to kilogram quantities mdpi.comresearchgate.net. Wet-chemical synthesis methods, in particular, have shown the ability to reduce calcination times, contributing to more efficient production mdpi.comresearchgate.net.

Another facile strategy for scalable synthesis involves a self-propagating method for cost-effective aluminum-based oxyhalide solid-state electrolytes. This approach utilizes the exothermic reaction of raw materials, allowing for the synthesis of various aluminum-based oxyhalide solid-state electrolytes with tunable components and high ionic conductivities uwo.ca.

Precursor Chemistry and Purity Considerations in Aluminum Sulfate Synthesis

While the primary focus of this article is aluminum sulfamate (B1201201), the provided outline specifically requests details on precursor chemistry and purity considerations in the synthesis of aluminum sulfate. Aluminum sulfate (Al₂(SO₄)₃) is a widely used aluminum salt, particularly as a coagulant in water treatment and in the paper industry. epa.govalfa-chemistry.comthechemco.comgrahamchemical.com

Precursor Chemistry: The synthesis of aluminum sulfate typically involves the reaction of an aluminum source with sulfuric acid. Common aluminum precursors include:

Aluminum Hydroxide (Al(OH)₃): This is a primary precursor, reacting with sulfuric acid to produce aluminum sulfate and water. The reaction is exothermic. quora.comwikipedia.org

2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O quora.comwikipedia.org

Aluminum Metal (Al): Aluminum metal can also be reacted with sulfuric acid, often with gentle heating, to form aluminum sulfate and hydrogen gas. quora.comwikipedia.org

2Al + 3H₂SO₄ → Al₂(SO₄)₃ + 3H₂ wikipedia.org

Natural Aluminous Materials: Clays (e.g., kaolin) or bauxite (B576324) can be calcined, then mixed with sulfuric acid and water and heated. wikipedia.orgkoreascience.kr Alum schists, which contain iron pyrite, aluminum silicate (B1173343), and bituminous substances, can be roasted or exposed to weathering to generate sulfuric acid in situ, which then reacts with the clay components to form aluminum sulfate. wikipedia.org

Sodium Aluminate: In some processes, sodium aluminate solution can be used as a precursor, reacting with sulfuric acid to form aluminum sulfate. rsc.org

Purity Considerations: The purity of precursors is crucial in aluminum sulfate synthesis, significantly impacting the quality and properties of the final product. Impurities present in the starting materials can be incorporated into the synthesized aluminum sulfate, affecting its performance in various applications.

For instance, in the preparation of hydrated alumina from aluminum sulfate, the purity of the aluminum sulfate precursor (e.g., technical grade vs. analytical reagent) influences the physicochemical properties of the resulting alumina. Studies have shown that impurities like magnesium (Mg) can lead to structural defects and decreased acidity in the final alumina material, even at low concentrations (e.g., 0.33 wt% Mg). Conversely, the presence of certain impurities can sometimes extend fibrillar chains and impart greater thermal stability and textural properties to the alumina. scielo.org.mx

In the crystallization of aluminum chloride hexahydrate, which shares similarities with aluminum sulfate in terms of aluminum salt crystallization, parameters like the concentration of impurities (e.g., phosphorus and magnesium) in the feed solution are critical. These impurities tend to concentrate in the crystals during early growth stages, and their presence can decrease crystal purity. onemine.org911metallurgist.com Achieving cell-grade purity often requires starting solutions with very low impurity levels. onemine.org911metallurgist.com

The table below summarizes the impact of precursor purity on the characteristics of synthesized alumina, illustrating the importance of purity considerations in aluminum salt synthesis.

| Precursor Type (Aluminum Sulfate) | Impurities (Example) | Effect on Product (Alumina) | Reference |

| Technical Grade (low purity) | Magnesium (0.33 wt%) | Generates structural defects, decreases acidity, can extend fibrillar chain, greater thermal stability and textural properties. | scielo.org.mx |

| Analytical Reagent (high purity) | Minimal | Leads to material with desired properties without significant impurity-induced defects. | scielo.org.mx |

Control of Morphological and Crystallographic Features during Synthesis

Controlling the morphology and crystallographic features of chemical compounds during synthesis is vital for tailoring their properties for specific applications. For aluminum sulfamate, specific detailed research findings on morphology control are scarce in general literature. However, principles observed in the synthesis of other aluminum salts and related compounds can provide insights into potential control mechanisms.

General Principles for Aluminum Salts:

Crystallization Parameters: For aluminum sulfate, the solidification process allows for precise control over crystal formation, including defined shape, size, and purity. This enables the production of crystals with specific properties tailored for different industrial uses. consolsteelbelt.com Similarly, for aluminum chloride hexahydrate, parameters such as the concentration of the aluminum salt in the feed solution, gas flow rate (e.g., hydrogen chloride), and temperature significantly influence crystal formation and purity. Conditions leading to the formation of larger crystals often enhance purity. onemine.org911metallurgist.comresearchgate.net

Precursor Type: The choice of aluminum precursor can affect the crystallite size and morphology of the final product. For example, in the synthesis of nano alumina via resin formation, different aluminum precursors (e.g., aluminum sulfate, aluminum acetate) resulted in different behaviors and crystallite sizes in the calcined alumina powders. cnrs.fr

Aluminum Ion Concentration: The concentration of aluminum ions can influence crystallization kinetics and morphology. Studies on hemihydrate calcium sulfate have shown that aluminum ions can adsorb onto crystal surfaces and incorporate into the crystal lattice, affecting crystal growth rates and nucleation induction periods. At certain concentrations, aluminum can promote crystal growth, while higher concentrations may increase interfacial tension and lengthen the nucleation induction period. acs.org This indicates that the concentration of aluminum in the sulfamate synthesis could be a key control parameter.

Structural Elucidation and Crystallography

Advanced X-ray Diffraction Studies of Aluminum Sulfate (B86663) and Alum Structures

X-ray diffraction (XRD) is a fundamental technique for characterizing the crystalline nature of aluminum sulfates and alums, offering details on their unit cell parameters, space groups, and atomic positions arizona.edursc.orgjst.go.jpresearchgate.net. Anhydrous aluminum sulfate, Al₂(SO₄)₃, for instance, crystallizes in a trigonal system with space group R-3, with unit cell parameters a₀ = 8.032 Å and c₀ = 21.36 Å jst.go.jpmaterialsproject.orgugr.es. Its structure is characterized by AlO₆ octahedra sharing corners with SO₄ tetrahedra jst.go.jpmaterialsproject.org.

Alums, with the general formula M⁺Al³⁺(SO₄)₂·12H₂O, are known to crystallize in the cubic space group Pa3 at room temperature, exhibiting three polymorphous forms: α, β, and γ arizona.eduresearchgate.netiucr.org. The specific form is influenced by the orientation of the sulfate ions relative to the unit cell's trigonal axes and is primarily determined by the size of the monovalent cation (M⁺) arizona.eduresearchgate.net. For example, potassium alum (KAl(SO₄)₂·12H₂O) crystallizes with a lattice parameter of 12.18 Å ebi.ac.ukwikipedia.org.

Single Crystal X-ray Diffraction Analysis of Hexaaquaaluminium Sulfate Salts

Single crystal X-ray diffraction (SCXRD) provides atomic-resolution three-dimensional structural information ceitec.czwarwick.ac.uk. Studies on hexaaquaaluminium sulfate salts, such as Al(H₂O)₆NO₃·2H₂O and Al(H₂O)₆Cl·H₂O, reveal crystal structures based on an octahedral [Al(H₂O)₆]³⁺ unit iucr.org. In these structures, the components are spatially separated, and interactions are primarily mediated by medium-strong hydrogen bonding, distinguishing them from many other aluminum sulfates where corner-sharing of building units is common iucr.org. The asymmetric unit of meta-alunogen, a hydrated aluminum sulfate, contains three symmetry-independent SO₄ tetrahedra and two Al(H₂O)₆ octahedra, connected by Coulomb interactions and hydrogen bonding researchgate.netresearchgate.net.

Powder X-ray Diffraction for Phase Identification and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is crucial for identifying crystalline phases and assessing the crystallinity of aluminum sulfate compounds rsc.orgkashanu.ac.irrsc.orgsciencepublishinggroup.commalvernpanalytical.comscribd.com. Basic aluminum sulfate (BAS) crystals, prepared via hydrothermal methods, show characteristic XRD patterns that can be indexed to a trigonal system with space group R3m, and lattice constants a = 7.018 Å, b = 7.018 Å, and c = 17.093 Å (JCPDS: 16-0409) rsc.org. PXRD is also used to monitor phase transformations, such as the conversion of aluminum sulfate to γ-alumina nanoparticles upon calcination kashanu.ac.irkashanu.ac.ir. The amorphous nature of certain basic aluminum sulfate solids obtained at specific pH ranges has been confirmed by XRD analysis azom.com.

Neutron Diffraction Investigations of Alum Crystal Chemistry

Neutron diffraction complements X-ray diffraction, particularly for locating light atoms like hydrogen and distinguishing between elements with similar X-ray scattering factors arizona.eduresearchgate.netiucr.org. Neutron diffraction studies on alums like methylammonium (B1206745) aluminum sulfate dodecahydrate ((NH₃CH₃)Al(SO₄)₂·12H₂O, MASD alum) and ammonium (B1175870) aluminum sulfate dodecahydrate ((NH₄)Al(SO₄)₂·12H₂O, AASD alum) have been performed arizona.eduresearchgate.net. These studies have refined the positional and thermal parameters of all atoms, including hydrogens, revealing disorder in cation groups (e.g., (NH₃CH₃)⁺ and (NH₄)⁺) and sulfate groups arizona.eduresearchgate.net. This disorder is sometimes explained by quantized rotation of the cation complexes arizona.eduresearchgate.net. For instance, disorder in sulfate groups was determined to be 4.2% for methylammonium alum and about 17% for ammonium alum arizona.eduresearchgate.net.

Crystal Chemistry of Alkali-Aluminum-Sulfate Systems

The crystal chemistry of alkali-aluminum-sulfate systems, including alums, is characterized by the interaction between the monovalent alkali cation, aluminum, and sulfate ions. Alums (M⁺Al³⁺(SO₄)₂·12H₂O) crystallize in the cubic space group Pa3, and their structures are influenced by the size of the monovalent cation (M⁺) arizona.eduresearchgate.netiucr.orgebi.ac.ukwikipedia.org. In structures like steklite (KAl(SO₄)₂), single-crystal X-ray diffraction has shown that the crystal structure is based on [Al(SO₄)₂]⁻ layers formed by corner-sharing of SO₄ tetrahedra and AlO₆ polyhedra mdpi.comresearchgate.net. These anionic layers are parallel to the (001) plane and are linked by interlayer K⁺ ions mdpi.comresearchgate.net. The Al atom typically exhibits regular octahedral coordination mdpi.com.

Hydrogen Bonding Networks in Aluminum Sulfate Hydrates

In meta-alunogen, a hydrated aluminum sulfate, the crystal structure consists of isolated SO₄ tetrahedra, Al(H₂O)₆ octahedra, and H₂O molecules, all interconnected by hydrogen bonds researchgate.netresearchgate.net. These networks are essential for linking the polyhedra, which are otherwise isolated researchgate.netresearchgate.net. The presence of both coordinated and uncoordinated water molecules contributes to extensive three-dimensional hydrogen-bonding patterns in organically templated metal sulfates nih.gov.

Microstructural and Morphological Characterization (FE-SEM, TEM)

Field-emission scanning electron microscopy (FE-SEM) and transmission electron microscopy (TEM) are vital for characterizing the microstructure, morphology, and textural properties of aluminum sulfate crystals rsc.orgkashanu.ac.irkashanu.ac.irnasa.govkit.edumdpi.comscientific.netpnnl.govmdpi.comscirp.orgnih.gov.

Studies on basic aluminum sulfate (BAS) microcubic crystals, for example, have utilized FE-SEM to reveal their regular cube-like morphology with good dispersity and smooth surfaces, consistent with single crystal diffraction results rsc.org. TEM measurements can confirm the size of nanoparticles obtained from aluminum sulfate, such as γ-alumina nanoparticles kashanu.ac.irkashanu.ac.ir. SEM-EDS analysis has also been employed to characterize the morphology and chemical composition of sulfate particles in environmental samples, which can appear symmetrical, elongated, or irregular scirp.orgnih.govaaqr.org. The application of potassium aluminum sulfate on ceramic surfaces has shown to influence surface texture, with FE-SEM images revealing coarser surfaces on alum-applied specimens mdpi.com.

Spectroscopic Characterization and Vibrational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy of Aluminum Sulfate (B86663) Compounds

Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups and characterizing the bonding within aluminum sulfate compounds. The spectra of these compounds are marked by characteristic absorption bands corresponding to the vibrations of the sulfate ions (SO₄²⁻), water molecules (H₂O), and hydroxyl (OH) groups.

In hydrated aluminum salts, the O-H stretching region, typically between 3100 and 3800 cm⁻¹, reveals multiple absorption bands. dtic.mil For instance, absorptions around 3550 cm⁻¹ are often attributed to the O-H stretching of bulk water, while bands at lower frequencies, such as 3325 cm⁻¹, can be assigned to the O-H stretching of water molecules coordinated to the aluminum ion. dtic.mil The presence of hydrogen bonding can lead to further absorptions at even lower wavenumbers, like 3220 cm⁻¹. dtic.mil In studies of potassium aluminum sulfate (alum), characteristic sharp peaks for the sulfate group are observed at various wavenumbers, including the symmetric bending mode (ν₂) and asymmetric stretching mode (ν₃). researchgate.net Specifically, peaks in the 750-400 cm⁻¹ range are indicative of Al-O vibrations. researchgate.net

The spectra of aluminum sulfate solutions are quite similar to those of other aluminum salts like aluminum chloride and nitrate (B79036), showing the unsymmetrical and symmetrical stretches of OH in water coordinated to aluminum. dtic.mil A deformation band near 940 cm⁻¹ may also be observed, related to Al-O-H and Al-OH-Al bending. dtic.mil

In-situ Infrared Emission Spectroscopy (IES) is a powerful technique for studying the thermal decomposition and dehydroxylation of aluminum-containing minerals, such as the aluminum hydroxides gibbsite and boehmite, which are precursors in alumina (B75360) production. researchgate.netmdpi.com This method allows for the real-time observation of changes in the material's structure as it is heated. geoscienceworld.org

During the heating of aluminum hydroxides, IES tracks the decrease in intensity of the hydroxyl (OH) stretching and bending modes, signaling the loss of water and the transformation of the mineral. researchgate.net For example, studies on gibbsite show that dehydroxylation is generally complete by 550°C. researchgate.net The technique can distinguish between different types of hydroxyl groups, such as bridged and surface hydroxyls, which have distinct vibrational frequencies. mdpi.com For instance, bridged hydroxyls in aluminas are often located around 3670 cm⁻¹. mdpi.com As the material is heated, the removal of physically adsorbed water reveals these underlying hydroxyl group peaks. mdpi.com IES has been used to follow the dehydration of minerals like sepiolite (B1149698) and attapulgite, with dehydration being complete by 300°C and partial dehydroxylation by 700°C. geoscienceworld.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Aluminum Sulfate Research

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly of the ²⁷Al nucleus, is a highly informative technique for studying aluminum species in solution and in the solid state. mdpi.commdpi.com The ²⁷Al nucleus is 100% naturally abundant and highly sensitive, though its signals are often broadened due to its quadrupolar nature. mdpi.comtandfonline.com Despite this, the large chemical shift range allows for clear differentiation between aluminum coordination environments. mdpi.com In studies of aluminum sulfate hydrolysis, ²⁷Al NMR can identify and quantify various species present in solution as a function of pH. mdpi.comnih.gov At low pH, species such as [Al(H₂O)₆]³⁺, the sulfato complex [Al(H₂O)₅SO₄]⁺, and the dimer [Al₂(OH)₂(H₂O)₈]⁴⁺ can be distinguished by their unique chemical shifts. mdpi.comnih.gov

Solid-state Magic Angle Spinning (MAS) NMR of ²⁷Al is essential for characterizing the coordination state of aluminum in solid materials. tandfonline.comcuni.cz The ²⁷Al chemical shift is highly dependent on the coordination number of the aluminum atom. tandfonline.com This allows for the clear identification of aluminum in different structural roles.

In general, the chemical shift ranges for different coordination states are well-established. Tetrahedrally coordinated aluminum (AlO₄) resonates in the range of 40 to 90 ppm. tandfonline.com Pentahedrally coordinated aluminum is found between 25 and 40 ppm, and octahedrally coordinated aluminum (AlO₆) appears in the range of 0 to 20 ppm. tandfonline.com This technique has been used to study the hydration of cements containing aluminum sulfate, tracking the conversion of aluminum between different phases like ettringite and AFm phases. scirp.org For instance, in basic aluminum sulfate, solid-state NMR has been used to determine the large quadrupole coupling constants for the octahedral aluminum sites, which were difficult to observe with other methods. psu.edu

| Coordination Number | Aluminum Site | Chemical Shift Range (ppm) | Example Species |

|---|---|---|---|

| 6 | AlO₆ (octahedral) | -30 to 20 | [Al(H₂O)₆]³⁺, Al in Ettringite |

| 5 | AlO₅ (pentahedral) | 25 to 40 | Intermediate Al sites in C-(A)-S-H |

| 4 | AlO₄ (tetrahedral) | 40 to 90 | AlO₄ in Alumina-Silica Gels, [Al(OH)₄]⁻ |

¹³C NMR for Interaction Mechanisms

There is no available research data regarding the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the interaction mechanisms of aluminum sulfamate (B1201201). Studies on similar compounds, such as aluminum sulfate, have utilized ¹³C NMR to probe interactions with other molecules, for instance, the complexation with carboxyl groups in collagen. researchgate.net However, no such studies have been published for aluminum sulfamate.

Near-Infrared Spectroscopy for Water Molecule Bonding Analysis

Similarly, information on the application of Near-Infrared (NIR) spectroscopy for the analysis of water molecule bonding in this compound is not present in the available scientific literature. While NIR spectroscopy has been effectively used to study the bonding of water molecules in basic aluminum sulfate and to differentiate the interaction strengths of water with different anions, these findings cannot be extrapolated to this compound without direct experimental evidence. researchgate.netuq.edu.au

Solution Chemistry and Hydrolytic Behavior

Equilibria and Speciation of Aluminum(III) in Sulfate-Containing Aqueous Solutions

In aqueous solutions, the aluminum(III) ion exists as the hexaaqua complex, [Al(H₂O)₆]³⁺. The speciation of aluminum in the presence of sulfate (B86663) is a dynamic equilibrium involving this aqua ion, various hydrolyzed species, and inner- and outer-sphere sulfato complexes. researchgate.net The formation of these sulfato complexes is a distinguishing feature compared to aluminum solutions containing non-complexing anions like perchlorate (B79767) or nitrate (B79036). researchgate.net The equilibrium is significantly influenced by factors such as pH, temperature, and the concentration of both aluminum and sulfate ions. researchgate.netresearchgate.net At low pH values, the primary species include the hexaaquaaluminum(III) ion, the monosulfato complex [Al(H₂O)₅SO₄]⁺, and early hydrolysis products like [Al(OH)(H₂O)₅]²⁺ and the dimer [Al₂(OH)₂(H₂O)₈]⁴⁺. researchgate.net

Potentiometric titrations are a key analytical method for investigating the formation and stability of metal-ligand complexes in solution. scirp.org Studies on the aluminum-sulfate system have employed various potentiometric techniques to quantify the equilibria. oup.comnih.govacs.org One approach involves using a hydrogen ion concentration cell to measure changes in acidity during the complexation reaction between Al³⁺ and SO₄²⁻ at elevated temperatures (25 to 125 °C). oup.com

Another effective method utilizes mercury/mercurous sulfate electrode concentration cells, which have the significant advantage of directly measuring the change in the free sulfate concentration as it complexes with aluminum. nih.govacs.org In these experiments, an aluminum salt solution is titrated into a sulfate-containing solution at controlled temperatures and ionic strengths. By monitoring the electromotive force (EMF), researchers can calculate the stoichiometric molal formation quotients (Q) for the primary aluminum sulfate complexes, AlSO₄⁺ and Al(SO₄)₂⁻. nih.gov These potentiometric studies have been crucial in determining the stability of these complexes under various conditions, providing foundational data for geochemical and industrial process modeling. oup.comnih.gov

The pH of the solution is a master variable controlling the hydrolysis and subsequent precipitation of aluminum species. researchgate.net When aluminum sulfate is dissolved in water, the Al³⁺ ion, or more accurately the [Al(H₂O)₆]³⁺ ion, undergoes hydrolysis, releasing protons and lowering the solution pH. quora.comquora.com

The primary hydrolysis reaction is: Al(H₂O)₆³⁺ + H₂O ⇌ [Al(H₂O)₅(OH)]²⁺ + H₃O⁺

As the pH increases, this process continues, leading to the formation of further deprotonated monomers like [Al(OH)₂(H₂O)₄]⁺ and polymeric species such as the dimer [Al₂(OH)₂(H₂O)₈]⁴⁺. researchgate.net In sulfate-containing systems, these hydrolyzed species coexist and compete with sulfato complexes. Studies using ²⁷Al NMR spectroscopy have shown that at low pH (pH 3-4), the monomeric species ([Al(H₂O)₆]³⁺, [Al(OH)(H₂O)₅]²⁺, [Al(OH)₂(H₂O)₄]⁺), the sulfato complex ([Al(H₂O)₅SO₄]⁺), and the dimer are all present. researchgate.net As the pH rises towards 5, the monomeric species are consumed, and larger, less symmetric oligomeric species begin to form. researchgate.net

The interplay between pH and sulfate concentration also governs the precipitation of solid phases. Under acidic conditions, the presence of sulfate can lead to the formation of various aluminum hydroxysulfate minerals, which are often less soluble than aluminum hydroxides like gibbsite. usgs.gov The stability fields of these minerals are highly pH-dependent. Jurbanite (Al(SO₄)(OH)·5H₂O) is stable in the pH range of 3 to 5, depending on sulfate activity. usgs.gov At higher pH values (up to 4–7), alunite (B1170652) (KAl₃(SO₄)₂(OH)₆) becomes the stable phase, while gibbsite (Al(OH)₃) is the most stable phase above these pH limits. usgs.gov

Table 1: Speciation of Aluminum(III) in Sulfate Solution as a Function of pH This table summarizes the dominant aluminum species identified in aluminum sulfate solutions at different pH ranges based on spectroscopic studies. researchgate.net

| pH Range | Dominant Aluminum Species |

| Low pH (< 4) | [Al(H₂O)₆]³⁺ (Hexaaquaaluminum) |

| [Al(OH)(H₂O)₅]²⁺ (Monomeric hydrolysis product) | |

| [Al(OH)₂(H₂O)₄]⁺ (Monomeric hydrolysis product) | |

| [Al(H₂O)₅SO₄]⁺ (Sulfato complex) | |

| [Al₂(OH)₂(H₂O)₈]⁴⁺ (Dimeric hydrolysis product) | |

| Mid-pH (4 - 6) | [Al₂(OH)₂(H₂O)₈]⁴⁺ (Dimeric hydrolysis product) |

| Less symmetric oligomeric and asymmetric species | |

| Near-Neutral pH (> 6) | Precipitation of aluminum hydroxides and/or basic aluminum sulfates |

| Asymmetric aluminum species leading to signal loss in NMR |

The stability of aluminum sulfato complexes is quantified by their formation constants (K) or quotients (Q), which describe the equilibrium for reactions such as:

Al³⁺(aq) + SO₄²⁻(aq) ⇌ AlSO₄⁺(aq) (K₁) Al³⁺(aq) + 2SO₄²⁻(aq) ⇌ Al(SO₄)₂⁻(aq) (K₂)

Numerous studies have determined these constants under various conditions of temperature and ionic strength. oup.comnih.gov The values show that complex formation becomes significantly more favorable at higher temperatures. For instance, potentiometric measurements showed the logarithm of the formation constant (log K) for AlSO₄⁺ increases from 3.35 at 25 °C to 5.34 at 125 °C. oup.com This temperature dependence indicates that the complexation is an endothermic and entropically driven process. researchgate.net

Thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS), have been derived from the temperature dependence of formation constants and through direct calorimetric measurements. oup.comrsc.org The positive enthalpy values confirm the endothermic nature of the reaction, while the large positive entropy values suggest that the release of water molecules from the hydration shells of the Al³⁺ and SO₄²⁻ ions upon complexation is the primary driving force for the reaction. researchgate.netoup.com

Table 2: Selected Formation Constants for Aluminum Sulfato Complexes This table presents formation constants from potentiometric studies under different experimental conditions.

| Complex | Reaction | Temperature (°C) | Ionic Strength (mol·kg⁻¹) / Medium | Log K / Log Q | Reference |

| [AlSO₄]⁺ | Al³⁺ + SO₄²⁻ ⇌ [AlSO₄]⁺ | 25 | Infinite Dilution | 3.84 ± 0.12 | nih.gov |

| [Al(SO₄)₂]⁻ | Al³⁺ + 2SO₄²⁻ ⇌ [Al(SO₄)₂]⁻ | 25 | Infinite Dilution | 5.58 ± 0.09 | nih.gov |

| [AlSO₄]⁺ | Al³⁺ + SO₄²⁻ ⇌ [AlSO₄]⁺ | 25 | 1.0 (KCl) | 3.35 | oup.com |

| [AlSO₄]⁺ | Al³⁺ + SO₄²⁻ ⇌ [AlSO₄]⁺ | 125 | 1.0 (KCl) | 5.34 | oup.com |

Table 3: Thermodynamic Parameters for the Formation of [AlSO₄]⁺ This table provides enthalpy and entropy data for the formation of the monosulfato aluminum complex.

| Parameter | Value | Temperature Range (°C) | Method | Reference |

| ΔH° | 33.1 kJ·mol⁻¹ | N/A | ²⁷Al NMR Spectroscopy | researchgate.netrsc.org |

| ΔH° | 44.4 ± 2.1 kJ·mol⁻¹ | 25 - 125 | Potentiometry (van't Hoff) | oup.com |

| ΔS° | 224 ± 7 J·mol⁻¹·K⁻¹ | 25 - 125 | Potentiometry (van't Hoff) | oup.com |

Role of Counter Ions and Complexation in Aluminum Sulfate Solutions

The sulfate anion is not merely an inert counter-ion but an active participant in the solution chemistry of aluminum(III). researchgate.netresearchgate.net Its ability to act as a ligand and form stable inner- and outer-sphere complexes with the [Al(H₂O)₆]³⁺ cation fundamentally alters the system's behavior compared to solutions with non-complexing anions like ClO₄⁻ or Cl⁻. researchgate.net The formation of AlSO₄⁺ and other sulfato complexes reduces the activity of the free Al³⁺ ion in solution, which in turn affects hydrolysis equilibria and the solubility of aluminum-bearing minerals. usgs.gov

The presence of other ions in the solution also plays a role. Studies are often conducted in a background electrolyte (e.g., NaCl, NaTr) to maintain a constant ionic strength, but these "inert" ions can have secondary effects. nih.gov The nature of the cation (e.g., K⁺, Na⁺, NH₄⁺) can influence the type of solid phases that precipitate, as evidenced by the formation of alums, which are double sulfate salts like KAl(SO₄)₂·12H₂O. wikipedia.org In geochemical contexts, the competition between sulfate and other ligands, such as organic matter, for coordination with aluminum is also a critical factor. illinois.edu The enhancement of leaching rare earth elements by magnesium sulfate, for example, is attributed to Mg²⁺ promoting ion exchange while the increased ionic strength from SO₄²⁻ improves ligand access to mineral surfaces. mdpi.com

Dissolution-Recrystallization Mechanisms in Basic Aluminum Sulfate Formation

The formation of crystalline basic aluminum sulfates from aqueous solutions is a key process in both natural and industrial settings. This transformation can be understood through dissolution-recrystallization mechanisms. When conditions (e.g., an increase in pH) favor precipitation, an initial, often amorphous or poorly crystalline, aluminum hydroxide (B78521) or hydroxysulfate phase may form rapidly. usgs.gov

This initial precipitate is generally metastable. Over time, in the presence of sulfate ions, this solid phase can dissolve back into the solution and recrystallize into a more thermodynamically stable crystalline phase. usgs.gov The specific phase that forms, such as jurbanite, basaluminite, or alunite, is dictated by the precise solution conditions of pH, sulfate activity, temperature, and the presence of other cations like potassium. usgs.gov These equilibrium calculations predict that both aluminum and sulfate can be effectively immobilized in acidic waters through the precipitation of these stable aluminum hydroxysulfate minerals, a process that is more complex than simple adsorption and involves the structural incorporation of the ions into a new solid phase. usgs.gov

Mechanistic Investigations

Thermal Decomposition Mechanisms of Aluminum Sulfate (B86663) Hydrates

The thermal decomposition of aluminum sulfate hydrates, such as Al₂(SO₄)₃·18H₂O, is a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt. researchgate.net When heated, the hydrated salt does not melt but loses its water of crystallization in several distinct steps before the final decomposition into alumina (B75360) (Al₂O₃) and sulfur oxides. wikipedia.orggoogle.com

The process begins with dehydration, which occurs in stages at different temperature ranges. researchgate.netresearchgate.net Studies using thermogravimetric analysis (TG) and differential thermal analysis (DTA) have shown that the dehydration of Al₂(SO₄)₃·18H₂O happens in three major endothermic stages, releasing two, ten, and six moles of water, respectively. researchgate.netakjournals.com Another study identified a two-stage process for Al₂(SO₄)₃·15H₂O, with the first stage occurring between 90°C and 300°C (loss of 13 water molecules) and the second between 300°C and 380°C (loss of 2 water molecules). researchgate.netscientific.net The presence of different stable hydrate forms, such as those with 17, 14, 12, 9, and 6 moles of water, has also been noted. researchgate.net

Following complete dehydration, the resulting anhydrous aluminum sulfate decomposes at higher temperatures, typically between 580°C and 900°C, yielding γ-alumina (γ-Al₂O₃) and sulfur trioxide (SO₃). researchgate.netwikipedia.org The decomposition proceeds at a faster rate under reducing conditions compared to in air. researchgate.net

Table 1: Stages of Thermal Decomposition of Al₂(SO₄)₃·18H₂O

| Stage | Process | Moles of H₂O Lost | Temperature Range (°C) |

|---|---|---|---|

| I | Dehydration | 2 | Varies with heating rate |

| II | Dehydration | 10 | Varies with heating rate |

| III | Dehydration | 6 | Varies with heating rate |

| IV | Sulfate Decomposition | - | 692 - 877 |

Source: Adapted from thermogravimetric studies. researchgate.net

The kinetics of the dehydration of aluminum sulfate hydrates have been analyzed using various reaction models to understand the mechanism of water loss. researchgate.net Non-isothermal methods, such as the Achar and Coats-Redfern methods, have been applied to thermogravimetric data to determine the most probable kinetic models and associated parameters like activation energy. researchgate.netscientific.net

For the two-stage dehydration of Al₂(SO₄)₃·15H₂O, different models were found to be appropriate for each stage. researchgate.net

First Stage (90°C to 300°C): The Janders reaction model, which describes a diffusion-controlled reaction, was found to be suitable. researchgate.net Other analyses suggest a mechanism involving the three-dimensional proliferation of spherical symmetry (D3). scientific.net

Second Stage (300°C to 380°C): The Avrami-Erofeev model, which corresponds to random nucleation and subsequent growth (A3), provided a good fit for this stage. researchgate.netscientific.net The power law model has also been suggested as applicable. researchgate.net

The activation energies calculated for these stages vary depending on the specific model and analytical method used. researchgate.net

Phase boundary movement models are among the kinetic models tested to describe the thermal decomposition of anhydrous aluminum sulfate. researchgate.net These models assume that the reaction starts at the surface of the solid and progresses inward at a constant rate. Research on the decomposition of freeze-dried aluminum sulfate has shown that these models can adequately describe the process. researchgate.net

For the decomposition of the sulfate itself, an activation energy of approximately 235 kJ/mol has been determined using phase boundary movement models. researchgate.net For the initial dehydration stages, the activation energy is significantly lower. For instance, the first dehydration stage has an average activation energy of about 36.23 kJ/mol, as calculated by various isoconversional methods. akjournals.com Another study found the activation energy for the first dehydration stage to be around 33.248 kJ/mol. researchgate.net

Table 2: Activation Energies for Aluminum Sulfate Decomposition Stages

| Decomposition Stage | Kinetic Model | Activation Energy (Ea) |

|---|---|---|

| First Dehydration | Janders reaction / 3D proliferation | ~31-36 kJ/mol researchgate.netakjournals.com |

| Second Dehydration | Avrami-Erofeev / Power law | ~235 kJ/mol researchgate.net |

Formation Mechanisms of Basic Aluminum Sulfate Microcrystals

Basic aluminum sulfate microcrystals can be synthesized via a facile template-free hydrothermal strategy. rsc.orgnih.gov The formation mechanism involves a dissolution-recrystallization process. nih.gov In this process, a source of aluminum, such as γ-AlOOH (boehmite), is dissolved in the presence of a high concentration of H⁺ ions from an acid like sulfuric acid. This dissolution provides the Al³⁺ ions necessary for the subsequent recrystallization into basic aluminum sulfate. rsc.orgnih.gov Time-dependent experiments have confirmed that the source of Al³⁺ is the dissolution of γ-AlOOH under these acidic conditions. nih.gov The final phase of the product can be quantitatively described by equations relating to the molar amount of H⁺ used. rsc.org

Computational chemistry plays a crucial role in elucidating the formation mechanisms of basic aluminum sulfate crystals at a molecular level. nih.gov

Quantum Mechanical Calculations: These calculations have revealed that at high H⁺ concentrations, significant structural changes occur in the (100) plane of the aluminum source material (γ-AlOOH). This structural alteration is believed to be the initial step that facilitates the release of Al³⁺ ions into the solution, which is essential for the crystal formation process. rsc.orgnih.gov

Surface Energy Calculations: The final morphology of the crystals, specifically the exposed crystal planes, can be explained by surface energy calculations. rsc.org The principle of minimum surface free energy suggests that crystal faces with lower surface energy are more stable and thus more likely to be expressed in the final crystal shape. nih.gov For basic aluminum sulfate microcubes, these calculations have successfully predicted the exposed planes, and the results are consistent with experimental data from X-ray diffraction (XRD). rsc.orgnih.gov

Coagulation Mechanisms of Aluminum Sulfate

Aluminum sulfate, commonly known as alum, is a widely used coagulant in water and wastewater treatment. alliancechemical.comwatconman.org Its primary function is to destabilize suspended and colloidal particles, which are typically negatively charged, causing them to aggregate into larger, settleable flocs. alliancechemical.comjianhengchem.com This process, known as coagulation and flocculation, is fundamental to removing turbidity, organic matter, and other impurities from water. alliancechemical.commdpi.com

The mechanism involves several key steps:

Charge Neutralization: When added to water, aluminum sulfate dissolves and releases highly positive trivalent aluminum ions (Al³⁺). During a rapid mixing phase, these ions neutralize the negative surface charges of colloidal particles, overcoming the electrostatic repulsive forces that keep them stable and suspended. alliancechemical.com

Formation of Aluminum Hydroxide (B78521): The aluminum ions react with the water's alkalinity in a process called hydrolysis to form a gelatinous, sticky precipitate of aluminum hydroxide (Al(OH)₃). alliancechemical.comyuncangchemical.com This precipitate is the "floc."

Enmeshment (Sweep Floc): During a subsequent slow mixing phase (flocculation), the destabilized microparticles collide and become entrapped in the growing, web-like aluminum hydroxide floc. This enmeshment forms larger, heavier aggregates that can be easily removed by sedimentation and filtration. alliancechemical.comwatconman.org

The effectiveness of coagulation is highly dependent on factors such as pH (optimal range is typically 5.5 to 7.5), coagulant dosage, and the alkalinity of the water. alliancechemical.comwatconman.org

Aluminum sulfate is effective in removing natural organic matter (NOM) and specific organic pollutants like phenolic compounds from water. alumsulphate.comnih.gov The removal mechanisms are complex and can include:

Complexation and Adsorption: The aluminum hydroxide floc provides a large surface area for the adsorption of organic molecules. nih.govresearchgate.net Positively charged aluminum hydroxide ions can also form complexes with negatively charged organic compounds, such as humic substances and proteins, neutralizing their charge and causing them to precipitate and become enmeshed in the floc. jianhengchem.comalumsulphate.com

Ligand Exchange: Phenolic compounds, characterized by hydroxyl groups on an aromatic ring, can be removed through ligand exchange or complexation on the surface of the aluminum hydroxide floc. researchgate.net The efficiency of this process depends on the number and position of the hydroxyl groups on the phenol molecule. researchgate.net

Studies on specific phenolic substances like phenol, catechol, pyrogallol, and phloroglucinol have shown that aluminum sulfate coagulation can effectively remove them, with the main mechanisms being physical adsorption or complexation with the floc. researchgate.netresearchgate.net

Influence of Hardness Salts and pH on Coagulation Efficiency

The coagulation efficiency of aluminum-based coagulants is significantly influenced by the pH of the water and the presence of hardness salts, such as those containing calcium (Ca²⁺) and magnesium (Mg²⁺).

Influence of pH: The pH of the solution is a critical parameter governing the performance of aluminum coagulants. Optimal coagulation generally occurs within a slightly acidic to neutral pH range, typically between 5.5 and 7.5. alliancechemical.com Within this range, aluminum salts effectively hydrolyze to form aluminum hydroxide (Al(OH)₃) precipitates, which are essential for trapping suspended particles. mdpi.com

Acidic pH (<6): In acidic conditions, the hydrolysis of aluminum salts is suppressed. This reduces the effectiveness of charge neutralization and the formation of flocs, leading to decreased coagulation efficiency. consensus.appconsensus.app

Neutral pH (6-7): This is often the optimal range for the removal of turbidity and organic matter like humic acid. consensus.appconsensus.appnih.govsctunisie.org At neutral pH, both charge neutralization and the enmeshment of impurities in aluminum hydroxide precipitates (sweep flocculation) are maximized. consensus.appconsensus.app The lowest concentrations of residual aluminum in treated water are also typically found at neutral pH. consensus.appconsensus.app

Alkaline pH (>7): In alkaline conditions, the primary removal mechanism shifts to adsorption and sweep flocculation. consensus.appconsensus.app However, the solubility of certain organic materials can increase, making them more difficult to remove. consensus.app

The following table summarizes the effect of pH on the coagulation performance of aluminum-based coagulants.

| pH Range | Predominant Mechanism(s) | Coagulation Efficiency | Notes |

| < 6.0 | Reduced Hydrolysis | Lower | High H⁺ concentrations can compete with Al³⁺, weakening contaminant removal. consensus.app |

| 6.0 - 7.0 | Charge Neutralization & Sweep Flocculation | Optimal | Highest removal rates for turbidity, humic acid, and dissolved organic carbon. consensus.appnih.gov |

| > 7.0 | Adsorption & Sweep Flocculation | Variable | Efficiency can decrease for organic matter due to increased solubility. consensus.appconsensus.app |

Influence of Hardness Salts: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which cause water hardness, can positively influence coagulation. These ions can aid the coagulation process by reducing the surface charge of negatively charged colloidal particles, thereby assisting in their aggregation. researchgate.net Studies have shown that the addition of mineral salts can improve the elimination yields of organic compounds and affect the optimal pH range for coagulation. researchgate.net The coagulation efficiency of aluminum salts has been observed to increase as total hardness increases. researchgate.net Magnesium carbonate, in particular, has been shown to be protective against aluminum toxicity and can improve coagulation performance, especially at alkaline pH values. ubc.caresearchgate.net

Adsorption Isotherms and Kinetics on Aluminum Precipitates

The removal of contaminants via coagulation with aluminum salts involves adsorption onto the aluminum hydroxide precipitates formed. This process can be described by various adsorption isotherm and kinetic models.

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of a substance in the solution and the amount adsorbed onto the solid phase at a constant temperature. Several models are used to analyze this process for aluminum precipitates:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer.

Sips Isotherm: The Sips model is a hybrid of the Langmuir and Freundlich models. It is useful for predicting adsorption on heterogeneous surfaces, avoiding the limitation of the rising adsorbate concentration associated with the Freundlich model. mdpi.com At low adsorbate concentrations, it effectively reduces to the Freundlich isotherm, while at high concentrations, it predicts monolayer adsorption characteristic of the Langmuir isotherm. mdpi.com

Research has shown that the Sips adsorption isotherm can effectively describe the adsorption neutralization process during coagulation with aluminum salts. nih.gov Studies on the adsorption of fluoride (B91410) on aluminum hydroxide precipitates found the maximum adsorption capacity (Qo) to be 17.7 mg/g based on the Langmuir model. nih.gov

The table below presents parameters from the Sips model used to describe the adsorption neutralization process by different aluminum coagulants. nih.gov

| Coagulant | Equilibrium Zeta Potential (mV) | Adsorption Neutralization Capacity |

| AlCl₃ | 30.25 | Low |

| PAC (Polyaluminum Chloride) | 30.23 | Medium |

| HPAC (High Polymerized PAC) | 27.25 | High |

Adsorption Kinetics: Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent. The kinetics of floc growth during coagulation with aluminum salts have been successfully modeled using the Boltzmann equation. nih.gov This modeling provides insights into the speed and extent of floc formation.

Kinetic studies show that the flocculation process involves an initial rapid phase of floc formation followed by a slower phase as equilibrium is approached. The temperature can affect floc aggregation, with lower temperatures leading to weaker aggregation and decreased coagulation efficiency due to attenuated motional dynamics. nih.gov

The following table summarizes floc growth kinetic parameters derived from the Boltzmann equation for different aluminum coagulants. nih.gov

| Coagulant | Maximum Average Floc Size (μm) | Halfway Time of Reaction (min) |

| AlCl₃ | 196.0 | 31.23 |

| PAC | 188.0 | 17.08 |

| HPAC | 203.6 | 9.55 |

Interaction Mechanisms with Biological Macromolecules (e.g., Collagen)

Aluminum compounds, including aluminum sulfate, are known to interact with biological macromolecules, most notably collagen. This interaction is fundamental to the process of "tawing," a method of tanning hides to produce leather. google.com

The primary mechanism involves the formation of complexes between the aluminum (III) ion and functional groups on the collagen protein. Spectroscopic studies have revealed that Al(III) forms a complex specifically with the carboxyl groups (-COOH) of amino acid residues like aspartic acid and glutamic acid within the collagen structure. researchgate.netresearchgate.net This interaction cross-links the collagen protein chains. nih.gov

Upon pH adjustment and partial drying, these interactions lead to the formation of highly stable complexes, which increases the thermal stability of the collagen. researchgate.netnih.gov This cross-linking prevents the collagen fibers from putrefying and results in the conversion of the hide into leather. google.com While effective, the aluminum is not always permanently fixed to the collagen and can sometimes be removed by water, a key difference from chromium-based tanning agents. google.com

In addition to direct complexation, studies using ²⁷Al NMR have shown the formation of a "second sphere" complex between collagen and aluminum, indicating a more complex interaction environment. researchgate.netresearchgate.net Aluminum has also been observed to influence collagen metabolism, affecting its synthesis and the development of its structured, striated form. nih.gov

Corrosion Mechanisms in the Presence of Sulfate and Microorganisms

Aluminum and its alloys are susceptible to microbiologically influenced corrosion (MIC), particularly in environments containing both sulfate and specific microorganisms, such as sulfate-reducing bacteria (SRB). researchgate.netjmst.org

The corrosion mechanism is initiated by the formation of a biofilm on the aluminum surface. bme.huehu.es This biofilm, which houses various microbes, creates localized anaerobic microenvironments adjacent to the metal surface, even in an otherwise aerobic system. mdpi.com

Within these anaerobic zones, SRB thrive. They are anaerobic microorganisms that obtain energy by reducing sulfate (SO₄²⁻) ions, which are readily available in many environments, to hydrogen sulfide (B99878) (H₂S). researchgate.net The metabolic activity of SRB accelerates the corrosion of aluminum through several mechanisms: researchgate.net

Chemical Microbiologically Influenced Corrosion (CMIC): This pathway involves the metabolic byproducts of SRB, primarily hydrogen sulfide. ehu.esmdpi.com H₂S is a corrosive chemical agent that reacts with the aluminum surface, promoting the dissolution of the metal and breakdown of its protective passive oxide film. researchgate.netmdpi.com This can lead to the formation of corrosion products like aluminum sulfide (Al₂S₃). jmst.org

Electrical Microbially Influenced Corrosion (EMIC): Some theories propose that SRB can directly withdraw electrons from the metal surface, participating in the electrochemical corrosion process and acting as a cathode, thereby accelerating the anodic dissolution of aluminum. ehu.esmdpi.com

The presence of SRB has been shown to substantially increase the corrosion rate of aluminum alloys, leading to severe localized pitting and intergranular corrosion. researchgate.netbme.hubme.hu The extent of the corrosion can be influenced by the specific alloy composition and the species of bacteria present. jmst.orgbme.hu

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Aluminum Complexes and Hydrolysis Products

Ab initio molecular orbital methods are fundamental "first-principles" calculations that solve the electronic Schrödinger equation without empirical data. These studies have been crucial in elucidating the hydration structure of the aluminum(III) ion.

Hydration Shells: Studies on [Al(H₂O)₆]³⁺ and [Al(H₂O)₁₈]³⁺ clusters have provided detailed information about the first and second hydration shells of the Al³⁺ ion. For the hexaaqua Al(III) species, the global minimum structure corresponds to Tₕ symmetry. In the larger [Al(H₂O)₁₈]³⁺ cluster, which includes 12 water molecules in the second sphere, the global minimum has T symmetry.

Hydrogen Bonding: The strong polarizing effect of the Al(III) ion causes the water molecules of the first hydration shell to form strong hydrogen bonds with those in the second shell.

Vibrational Frequencies: Calculated vibrational frequencies for these clusters, particularly the ν₁(a₁g) AlO₆ mode, show fair agreement with experimental Raman spectroscopic data, confirming the stability of the hexaaquaaluminium(III) ion in various solutions.

Surface Interactions: Ab initio calculations have also been used to model the interaction of water with aluminum oxide surfaces, exploring both molecular and dissociative adsorption pathways. wayne.edu

| Cluster Studied | Symmetry (Global Minimum) | Key Findings |

| [Al(H₂O)₆]³⁺ | Tₕ | Characterizes the first hydration shell of the Al³⁺ ion. |

| [Al(H₂O)₁₈]³⁺ | T | Models first and second hydration shells; shows strong inter-shell H-bonding. |

| Water on Al₂O₃ surface models | N/A | Investigates molecular vs. dissociative adsorption of water on aluminum surfaces. wayne.edu |

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems based on the electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of applications involving aluminum compounds.

Structural Analysis: DFT has been successfully applied to study the structure and stability of various alumina (B75360) (Al₂O₃) polymorphs and aluminum hydroxides. mdpi.com It can also be used to investigate the molecular structures of complex aluminum compounds with organic ligands. mdpi.com

Reaction Mechanisms: The method is a powerful tool for exploring reaction kinetics and mechanisms. For example, DFT calculations have been used to investigate the adsorption and decomposition of molecules on aluminum surfaces, revealing that the dissociation of N-O and N-N bonds leads to the formation of strong Al-O and Al-N bonds. acs.org

Frontier Molecular Orbital Theory: DFT is used to calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ljast.ly According to frontier molecular orbital theory, the interaction between these orbitals governs chemical reactivity, such as the charge transfer mechanism responsible for the adsorption of corrosion inhibitors onto a metal surface. ljast.ly

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that combines DFT for the electronic structure with molecular dynamics for nuclear motion. wikipedia.orgcecam.org This approach avoids the need for empirical potentials, allowing for the simulation of chemical bond breaking and formation. wikipedia.org

CPMD explicitly includes electrons as active degrees of freedom through fictitious dynamical variables, keeping them close to the Born-Oppenheimer surface. wikipedia.org This allows for efficient simulation of the dynamics of atoms and molecules in environments like aqueous solutions. wikipedia.org The methodology has been applied to study the structure and dynamics of metal cations in liquid water, providing reliable descriptions of both the first and second hydration shells. vitorge.name Key simulation parameters, such as the size of the simulation box (e.g., 32 or 64 water molecules), the fictitious electron mass (e.g., 400 a.u.), and the time step (e.g., 4 a.u. or ~0.1 fs), are carefully chosen to ensure accuracy and stability. vitorge.name

The Conductor-like Screening Model (COSMO) is a continuum solvation model used to simulate the effects of a solvent on a solute molecule without explicitly representing the solvent molecules. wikipedia.org The solute is placed in a molecule-shaped cavity within a dielectric continuum that represents the solvent. wikipedia.orgscm.com

The model calculates the polarization charges on the cavity surface that arise from the solute's electric field. wikipedia.org For solvents with a finite dielectric constant (ε), the charge density of an ideal conductor is scaled by a function f(ε) = (ε-1)/(ε+x), where x is an empirical parameter. scm.commolpro.net This approach has proven effective for modeling aluminum complexes in the liquid phase. oulu.firesearchgate.net For example, COSMO calculations using water as the solvent showed that cationic aluminum(chloro) hydroxide (B78521) clusters tend to adopt more open structures in the liquid phase compared to the gas phase. researchgate.net

Geochemical Modeling of Aluminum Precipitation

Geochemical modeling is crucial for understanding and predicting the precipitation of aluminum-bearing minerals in natural and engineered systems, such as in the treatment of acid mine drainage (AMD). usgs.govresearchgate.net The three main dissolved constituents in AMD are often iron, aluminum, and sulfate (B86663). usgs.govresearchgate.net

During the neutralization of AMD, aluminum typically precipitates at pH values between 4 and 5, a process that buffers the pH. usgs.govresearchgate.net Geochemical codes like PHREEQC can simulate these precipitation reactions. usgs.govresearchgate.net These models have shown that simulation results are highly sensitive to the solubility product constant (Kₛₚ) used for the precipitating mineral phases. usgs.govresearchgate.net By comparing simulation outputs with field data, it is possible to determine an optimal Kₛₚ that best fits the measured water chemistry after mixing and precipitation have occurred. usgs.govresearchgate.net

Predictive Modeling for Chemical Processes Involving Aluminum Sulfate

Predictive modeling, often incorporating machine learning (ML) and statistical methods, is increasingly used to optimize and control chemical processes involving aluminum sulfate, particularly in water and wastewater treatment.

Process Optimization: Machine learning algorithms can be trained on experimental data to determine the optimal operating conditions for treatment processes. researchgate.net For instance, in the treatment of petroleum industry effluent with aluminum sulfate, an ML model predicted optimal conditions of pH 10, a dosage of 0.1 g/L, and a settling time of 30 minutes to achieve 95% turbidity removal. researchgate.net Similarly, a non-linear model was developed to predict the optimal aluminum sulfate dose in drinking water treatment based on raw water turbidity, pH, and temperature, potentially reducing coagulant consumption by over 10%. journalcjast.com

Kinetic Modeling: Models can also describe the kinetics of the coagulation-flocculation process. A second-order kinetic model for aluminum sulfate sweep flocculation was used to determine the rate constant under optimized conditions. researchgate.net

Response Surface Methodology (RSM): RSM is a statistical technique used to evaluate the relationships between several explanatory variables and one or more response variables. It has been used to optimize greywater treatment via electrocoagulation with aluminum electrodes, where a quadratic model showed high predictive accuracy for COD removal based on pH, current density, and time. mdpi.com

| Modeling Approach | Application Area | Key Parameters Modeled | Outcome |

| Machine Learning (ML) | Petroleum Effluent Treatment | pH, Aluminum Sulfate Dosage, Settling Time | Predicted optimal conditions for >95% turbidity removal. researchgate.net |

| Non-linear Regression | Drinking Water Treatment | Turbidity, pH, Temperature | Predicted optimal aluminum sulfate dose, reducing chemical usage. journalcjast.com |

| Response Surface Methodology (RSM) | Greywater Treatment (Electrocoagulation) | pH, Current Density, Electrolysis Time | Optimized conditions for 86% COD removal. mdpi.com |

Deep Neural Networks for Coagulation Process Modeling

The application of computational models, specifically deep neural networks (DNNs), has become an area of significant interest for optimizing coagulation in water and wastewater treatment. These models aim to predict the optimal coagulant dosage based on various water quality parameters, thereby enhancing treatment efficiency and reducing operational costs. While extensive research exists for common coagulants like aluminum sulfate (alum) and polyaluminum chloride (PAC), specific DNN models tailored to aluminum sulfamate (B1201201) are not extensively documented in publicly available scientific literature. However, the principles and methodologies are broadly applicable.

Deep neural networks, a subset of artificial intelligence and machine learning, are capable of analyzing complex, non-linear relationships between multiple input and output variables. kyushu-u.ac.jpresearchgate.net In the context of coagulation, a DNN can be trained on historical data from a treatment plant. mdpi.com This data typically includes key input parameters that influence the coagulation process.

Key Input and Output Parameters for Coagulation Modeling:

| Parameter Type | Examples | Purpose in Modeling |

| Input | pH, Turbidity, Temperature, Alkalinity, TOC | These variables characterize the raw water quality and are critical for determining the required coagulant dose. |

| Input | Flow Rate | Influences mixing energy and contact time, affecting floc formation. |

| Output | Optimal Coagulant Dose | The primary predictive goal of the model is to determine the precise amount of coagulant needed. semanticscholar.org |

| Output | Predicted Treated Water Turbidity | The model can also predict the outcome (e.g., final water clarity) for a given coagulant dose. researchgate.net |

The network learns the intricate patterns connecting these inputs to the desired output (optimal coagulant dose). kyushu-u.ac.jp Once trained, the model can provide real-time predictions, allowing for the automated and precise adjustment of dosing in response to fluctuating raw water quality. researchgate.netsemanticscholar.org This data-driven approach offers a significant advantage over traditional methods like jar testing, which can be time-consuming and less responsive to rapid changes. researchgate.net The use of neural networks can lead to more stable operation of treatment plants, improved water quality, and reduced chemical consumption. kyushu-u.ac.jp

Research in this field focuses on various neural network architectures, such as multilayer perceptrons (MLPs) and fuzzy neural networks (ANFIS), to find the most accurate predictive models. researchgate.netmdpi.com The ultimate goal is to create intelligent, automated control systems for the entire water purification process. mdpi.com

Statistical Inventory Control Models for Supply Chain Optimization

The management of chemical supply chains involves navigating challenges such as market fluctuations, regulatory compliance, and the safe handling of materials. Statistical inventory control models are essential tools for optimizing this process by determining the most efficient levels of inventory to maintain. While specific models developed for the aluminum sulfamate supply chain are not detailed in available literature, general models are widely applied across the chemical industry to balance costs and ensure product availability. oliverwyman.com

The primary objective of these models is to minimize total inventory costs, which include holding costs (cost of storage), ordering costs, and shortage costs (losses from stockouts). sortly.com Several classical and modern models are employed to achieve this balance.

Common Statistical Inventory Control Models:

| Model Name | Principle | Key Assumption(s) |

| Economic Order Quantity (EOQ) | Calculates the ideal order quantity to minimize the total costs of ordering and holding inventory. sortly.com | Demand is constant and known; ordering and holding costs are constant. sortly.com |

| Economic Production Quantity (EPQ) | An extension of EOQ, it determines the optimal production lot size when inventory is replenished gradually over time. sortly.com | Production rate is constant; supplier delivers in parts rather than a single full order. sortly.com |

| ABC Analysis | Categorizes inventory into three classes (A, B, C) based on value and importance, allowing for focused management efforts. sortly.com | Based on the Pareto Principle (80/20 rule), where a small percentage of items account for most of the value. sortly.com |

| Dynamic Inventory Management | Utilizes real-time data, predictive analytics, and AI to adjust inventory targets dynamically in response to supply and demand volatility. oliverwyman.cominfosys.com | Demand and supply are variable and uncertain; requires advanced data analytics capabilities. infosys.com |

Advanced Material Science Applications and Development

Aluminum Sulfate (B86663) as a Precursor for Advanced Alumina (B75360) Forms (e.g., γ-Al₂O₃)

Aluminum sulfate is a significant precursor for synthesizing various phases of alumina (Al₂O₃), particularly the metastable gamma-alumina (γ-Al₂O₃). scirp.org This form of alumina is highly valued in industrial applications for its large surface area, porous structure, and thermal stability, making it an excellent catalyst and catalyst support. scirp.orgijcce.ac.ir

The synthesis process often involves the precipitation of an aluminum hydroxide (B78521) precursor from an aluminum sulfate solution, followed by controlled calcination. scirp.orgscielo.org.mx For instance, γ-alumina powder can be synthesized by reacting meta-kaolin with sulfuric acid to produce aluminum sulfate, which is then precipitated in ethanol (B145695). scirp.org The subsequent calcination of the precipitated aluminum sulfate at temperatures around 900°C results in the formation of γ-alumina. scirp.org The final properties of the γ-Al₂O₃, such as particle size, surface area, and pore volume, are influenced by factors like the precipitation method, pH, and calcination temperature. ijcce.ac.irresearchgate.net

Research has shown that different aluminum precursors, including aluminum sulfate, can be used to create hierarchical γ-Al₂O₃ nanostructures with tunable morphologies. rsc.org Using aluminum sulfate with thiourea (B124793) as a precipitating agent can produce irregular nanoflake assemblies. rsc.org While some synthesis routes for mesoporous γ-Al₂O₃ from sources like aluminum nitrate (B79036) or chloride are considered expensive for industrialization, aluminum sulfate, even technical grade with impurities, presents a more cost-effective alternative for producing materials with attractive textural properties. scielo.org.mx

Table 1: Influence of Precursor and Method on γ-Al₂O₃ Properties

| Precursor/Method | Precipitating Agent | Calcination Temp. (°C) | Resulting Morphology/Properties | Source(s) |

|---|---|---|---|---|

| Al₂(SO₄)₃ from meta-kaolin | Ethanol (precipitation) | 900 | γ-Al₂O₃ with mean particle size 0.5-0.9 µm | scirp.org |

| Al₂(SO₄)₃ (Technical Grade) | Ammonia | 500 | Nanofibrillar γ-Al₂O₃, Surface Area: 311 m²/g | scielo.org.mxresearchgate.net |

| Al₂(SO₄)₃ | Thiourea | Not Specified | Irregular nanoflake assemblies | rsc.org |

Role in Cement and Construction Materials Chemistry

In cement and construction, aluminum sulfate is primarily known as an alkali-free, non-chloride set accelerator. nih.govzbaqchem.com Its addition to concrete mixes reduces setting time and promotes the rapid hardening of the concrete, which is particularly advantageous in applications like shotcrete or in cold weather conditions. bisleyinternational.comstandardchemicals.com.au

The influence of aluminum-containing accelerators on the sulfate resistance of Portland cement is a critical aspect of its durability. The key factor is the ratio of aluminum oxide (Al₂O₃) to sulfur trioxide (SO₃) in the cement paste. scirp.org The introduction of basic aluminum sulfate can lower this ratio, which is beneficial for sulfate resistance. scirp.org When more aluminum participates in the formation of ettringite at the early stages of hydration (a condition favored by a low Al₂O₃-to-SO₃ ratio), the stability of the composition in a sulfate environment improves. scirp.org